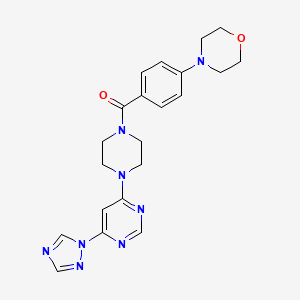
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound. It is a derivative of benzamide, which is an amide corresponding to benzoic acid . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The structure of benzamide is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzamide derivatives can engage in various chemical reactions. For instance, they can be functionalized through cross-coupling and nucleophilic aromatic substitution reactions . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
This compound has been identified as a potential anti-cancer drug . It was selected as a candidate for a new anti-cancer drug through an artificial intelligence-driven screening strategy . The anti-cancer efficacy of this compound was confirmed using cell viability, western blot, cell cycle, and apoptosis assay in MDA-MB 231 and A549 in vitro .
Inhibition of Serine/Threonine Kinase 33 (STK33)
The compound has been found to inhibit STK33, a serine/threonine kinase . This inhibition can lead to enhanced apoptosis via S-phase cell cycle arrest, which is the mechanism underlying the anti-cancer efficacy of this compound in both lung and breast cancer cells .
Treatment of Angiogenesis-Related Diseases
While not directly related to the compound , similar compounds have been synthesized and studied for their potential therapeutic effects in the treatment of angiogenesis-related diseases . This suggests that “N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” could potentially be modified or used in a similar manner.
Drug Repurposing
The compound was discovered through a process of drug repurposing . This involves using artificial intelligence methods to screen existing compounds for potential new uses . This suggests that the compound could potentially be repurposed for other medical applications in the future.
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of this compound was validated in an in vivo A549 xenograft . This suggests that the compound could potentially be used in the treatment of tumors in a clinical setting.
Potential Use in Treating Multidrug-Resistant Bacteria
While not directly related to the compound , similar compounds have been studied for their potential use in treating multidrug-resistant bacteria . This suggests that “N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” could potentially be used in a similar manner.
Wirkmechanismus
Mode of Action
It is known that sulfonyl chloride groups, such as the one present in this compound, are highly reactive and can form covalent bonds with various biological targets . This suggests that the compound could interact with its targets through covalent modification, leading to changes in their function .
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the presence of the sulfonyl chloride group, it is plausible that this compound could interfere with a variety of biochemical pathways through covalent modification of key proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide are currently unknownThe presence of the sulfonyl chloride group suggests that the compound could be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and detailed mechanistic studies, it is challenging to predict the precise effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the reactivity of the sulfonyl chloride group could be influenced by the pH of the environment . .
Safety and Hazards
While specific safety data for “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is not available, general safety data for benzamides suggest that they may be harmful if swallowed and may cause serious eye damage . It is recommended to use personal protective equipment as required and to avoid breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHYLKJVQNBBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)

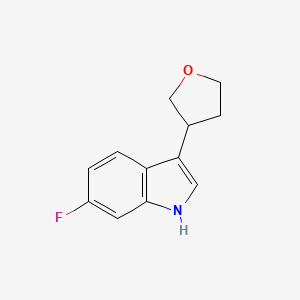
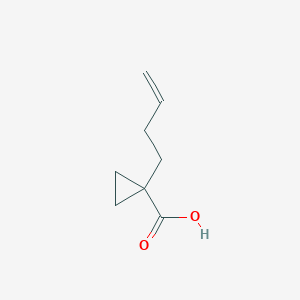
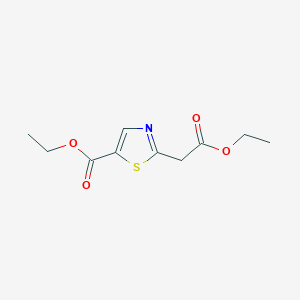
![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)
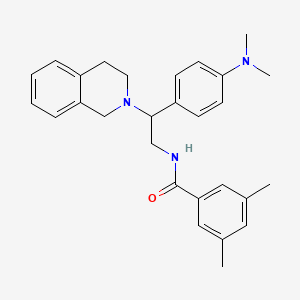
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)
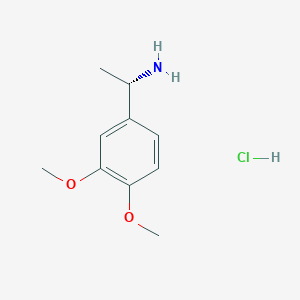
![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)

![1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2854938.png)
